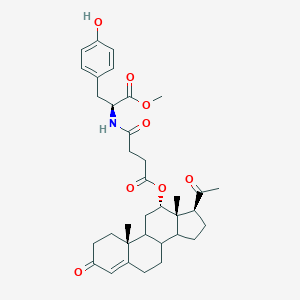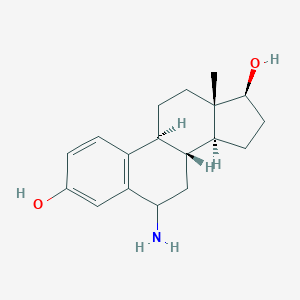
6-Aminoestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminoestradiol is a synthetic compound that belongs to the group of estrogens. It has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency.
Wirkmechanismus
6-Aminoestradiol binds to estrogen receptors and activates them. It has a higher affinity for estrogen receptor beta than estrogen receptor alpha. It also has a selective estrogen receptor modulator (SERM) activity, which means it can act as an agonist or antagonist depending on the tissue type.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Aminoestradiol are similar to those of other estrogens. It can stimulate the growth of breast tissue, increase bone density, and affect the reproductive system. However, its effects are tissue-specific and depend on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
6-Aminoestradiol has several advantages for lab experiments. It is a synthetic compound, which means it has a consistent chemical structure and purity. It also has a high affinity for estrogen receptor beta, which makes it useful for studying the role of this receptor in different tissues. However, 6-Aminoestradiol has some limitations. It can be toxic at high concentrations, and its effects can be influenced by other factors such as the presence of other hormones.
Zukünftige Richtungen
There are several future directions for the study of 6-Aminoestradiol. One direction is to investigate its potential use in combination with other drugs for breast cancer treatment. Another direction is to study its effects on other tissues such as the brain and immune system. Additionally, the development of more selective estrogen receptor modulators could lead to the discovery of new therapeutic uses for 6-Aminoestradiol.
Conclusion:
In conclusion, 6-Aminoestradiol is a synthetic compound that has been studied for its potential use in treating breast cancer, osteoporosis, and other conditions related to estrogen deficiency. Its mechanism of action involves binding to estrogen receptors and activating them. Its biochemical and physiological effects are tissue-specific and depend on the concentration and duration of exposure. 6-Aminoestradiol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 6-Aminoestradiol, which could lead to the discovery of new therapeutic uses for this compound.
Synthesemethoden
The synthesis of 6-Aminoestradiol involves the reaction of estradiol with ammonia in the presence of a catalyst. The resulting product is purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
6-Aminoestradiol has been studied for its potential use in treating breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It has also been studied for its potential use in treating osteoporosis. It has been shown to increase bone density in animal models. Additionally, 6-Aminoestradiol has been studied for its potential use in treating other conditions related to estrogen deficiency.
Eigenschaften
CAS-Nummer |
104975-49-7 |
|---|---|
Produktname |
6-Aminoestradiol |
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-6-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H25NO2/c1-18-7-6-12-11-3-2-10(20)8-14(11)16(19)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,20-21H,4-7,9,19H2,1H3/t12-,13-,15+,16?,17+,18+/m1/s1 |
InChI-Schlüssel |
NJQNPYWBIWHYJP-YDYZGFHSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(C4=C3C=CC(=C4)O)N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)N |
Synonyme |
6-aminoestradiol 6-aminoestradiol hydrochloride, (6alpha,17beta)-isomer 6-aminoestradiol, (6alpha,17beta)-isomer 6-aminoestradiol, (6beta,17beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



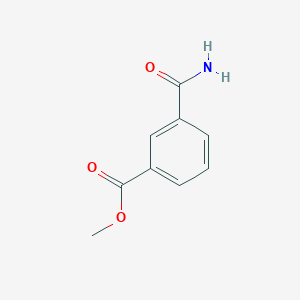
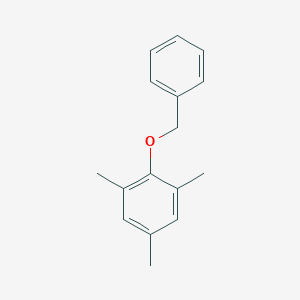
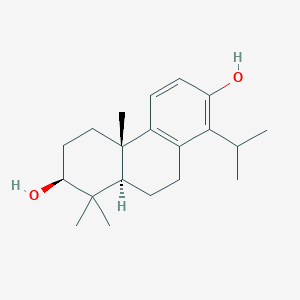
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
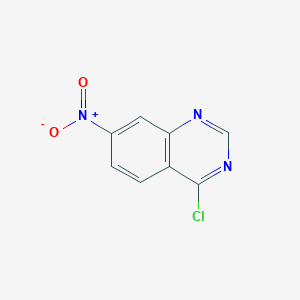
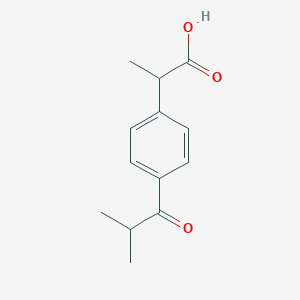
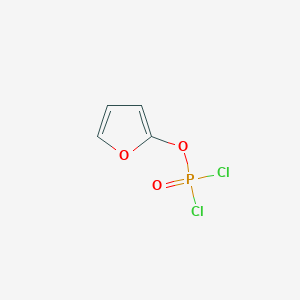
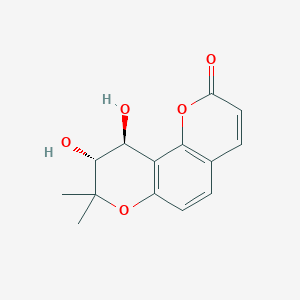
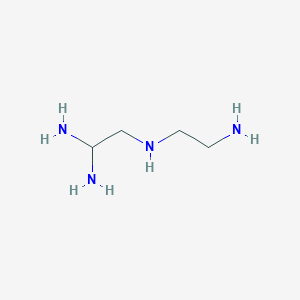
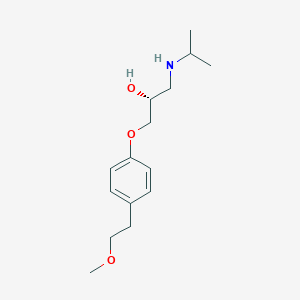
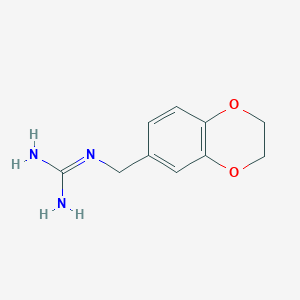
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
